molecular formula C27H22O B1589276 Benzene, 1-methoxy-4-(triphenylethenyl)- CAS No. 70592-05-1

Benzene, 1-methoxy-4-(triphenylethenyl)-

Cat. No. B1589276
CAS RN: 70592-05-1
M. Wt: 362.5 g/mol
InChI Key: DNKXVYVXQUNHPL-UHFFFAOYSA-N
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Description

“Benzene, 1-methoxy-4-(triphenylethenyl)-” is a chemical compound with the molecular formula C26H22O . It is also known by other names such as 1-Methoxy-4-tritylbenzene, 1-Méthoxy-4-tritylbenzène, and 1-Methoxy-4-tritylbenzol .


Molecular Structure Analysis

The molecular structure of “Benzene, 1-methoxy-4-(triphenylethenyl)-” consists of a benzene ring substituted with a methoxy group and a triphenylethenyl group . The average mass of the molecule is 350.452 Da and the monoisotopic mass is 350.167053 Da .

Scientific Research Applications

Aggregation-Induced Emission and Fluorescent Photopatterning

A study reported the synthesis of a tetraphenylethene-containing diyne, which upon polymerization, resulted in a hyperbranched polymer exhibiting aggregation-induced emission, high thermal stability, and the ability to form well-resolved photopatterns under UV irradiation. This polymer demonstrated potential as an optical limiter and a fluorescent chemosensor for explosive detection, showcasing its utility in security and materials science (Rongrong Hu et al., 2012).

Composite Material Development

Another research focus has been the incorporation of π-conjugated polymers into silica to create composite materials. For instance, the Wittig reaction was used to synthesize poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV), which was then combined with silica, demonstrating the potential for creating novel materials with unique optical properties (M. Kubo et al., 2005).

Synthesis of Benzoxazinones

The cyclization of certain hydrazones led to the formation of 4-alkoxy-4-methyl-1,3-benzoxazinones, indicating a pathway to synthesize compounds with potential applications in pharmaceuticals and materials science (H. Alkhathlan, 2003).

Photoluminescent Materials

1,4-Bis-(α-cyano-4-methoxystyryl)benzenes were synthesized, displaying high photoluminescence. Their emission characteristics were significantly altered by the state of the material (crystalline solid versus molecular solution), hinting at potential applications in optoelectronics and light-emitting devices (Christian T. Lowe & C. Weder, 2002).

Liquid Crystalline Oligomers

Research into star-shaped triphenylene discotic liquid crystalline oligomers revealed their self-assembly into well-ordered two-dimensional architectures, indicating applications in the development of advanced liquid crystal displays and optical storage devices (K. Zhao et al., 2015).

properties

IUPAC Name

1-methoxy-4-(1,2,2-triphenylethenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22O/c1-28-25-19-17-24(18-20-25)27(23-15-9-4-10-16-23)26(21-11-5-2-6-12-21)22-13-7-3-8-14-22/h2-20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKXVYVXQUNHPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90461782
Record name Benzene, 1-methoxy-4-(triphenylethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1-methoxy-4-(triphenylethenyl)-

CAS RN

70592-05-1
Record name Benzene, 1-methoxy-4-(triphenylethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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